

# URB-597 (KDS-4103): A Technical Whitepaper on a Selective FAAH Inhibitor

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## Compound of Interest

Compound Name: URB-597

Cat. No.: B1682809

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## Abstract

**URB-597**, also known as KDS-4103, is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By preventing the breakdown of AEA, **URB-597** elevates its endogenous levels, thereby enhancing cannabinoid signaling. This mechanism has positioned **URB-597** as a valuable research tool and a potential therapeutic agent for a range of conditions, including anxiety, depression, and pain. This document provides a comprehensive technical overview of **URB-597**, including its alternative names, chemical properties, mechanism of action, and detailed experimental protocols for its study.

## Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes and inactivates the endocannabinoid anandamide. Inhibition of FAAH presents a compelling therapeutic strategy by augmenting the natural signaling of anandamide without the psychoactive side effects associated with direct cannabinoid receptor agonists.

**URB-597** has emerged as a benchmark FAAH inhibitor due to its high potency and selectivity. [1][2][3] Its alternative designations include KDS-4103, EX-597, and ORG-231295.[4] This

whitepaper will delve into the technical details of **URB-597**, offering a valuable resource for researchers in neuroscience, pharmacology, and drug development.

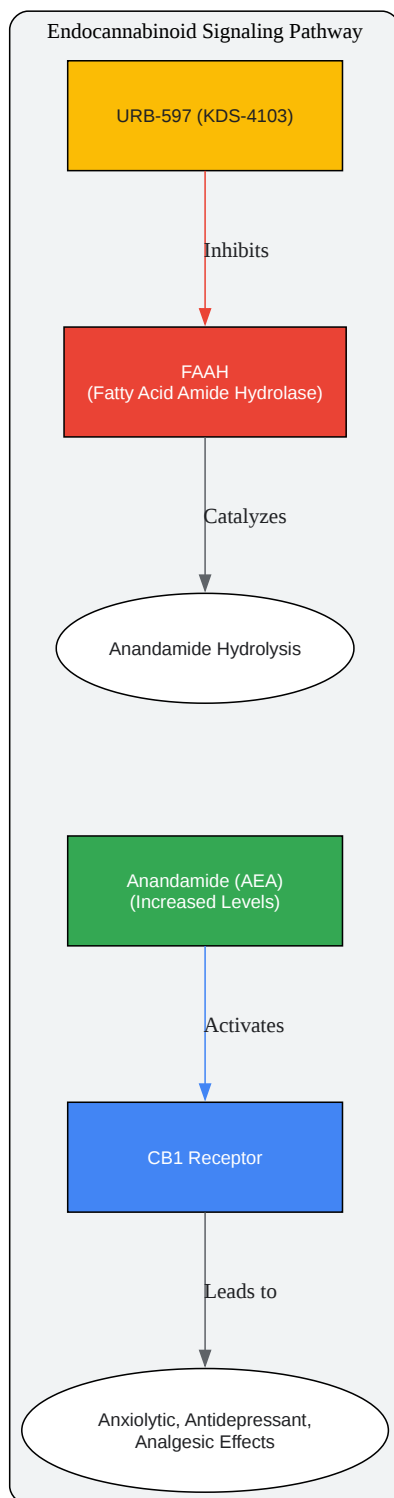
## Chemical Properties and Alternative Names

**URB-597** is chemically identified as [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate.<sup>[4]</sup> A summary of its chemical properties and alternative names is presented in the table below.

Property	Value
IUPAC Name	[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate
Alternative Names	KDS-4103, EX-597, ORG-231295
CAS Number	546141-08-6
Molecular Formula	C <sub>20</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	338.407 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO

## Mechanism of Action

**URB-597** acts as an irreversible inhibitor of FAAH.<sup>[4]</sup> This inhibition leads to an accumulation of anandamide in the central nervous system and peripheral tissues.<sup>[4]</sup> The elevated anandamide levels subsequently enhance the activation of cannabinoid receptors, primarily CB1 receptors, resulting in various physiological effects.



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**Figure 1:** Mechanism of action of **URB-597** in the endocannabinoid signaling pathway.

## Quantitative Data

The inhibitory potency of **URB-597** against FAAH has been quantified in various in vitro and in vivo studies.

Parameter	Species/Tissue	Value
IC <sub>50</sub>	Rat Brain Membranes	5 nM
IC <sub>50</sub>	Human Liver Microsomes	3 nM
ID <sub>50</sub>	Rat Brain (intraperitoneal)	0.15 mg/kg

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **URB-597**.

### In Vitro FAAH Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of **URB-597** on FAAH in rat brain homogenates.

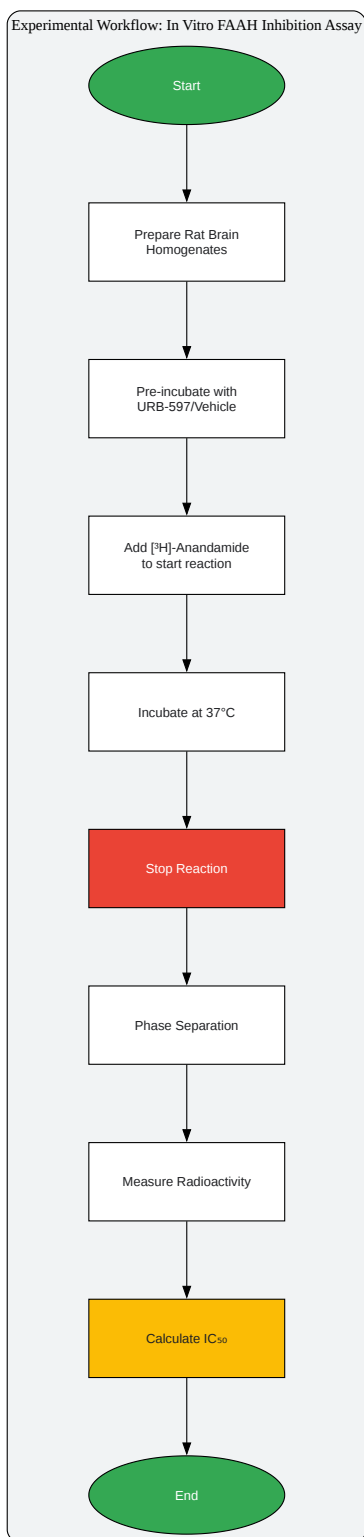
Materials:

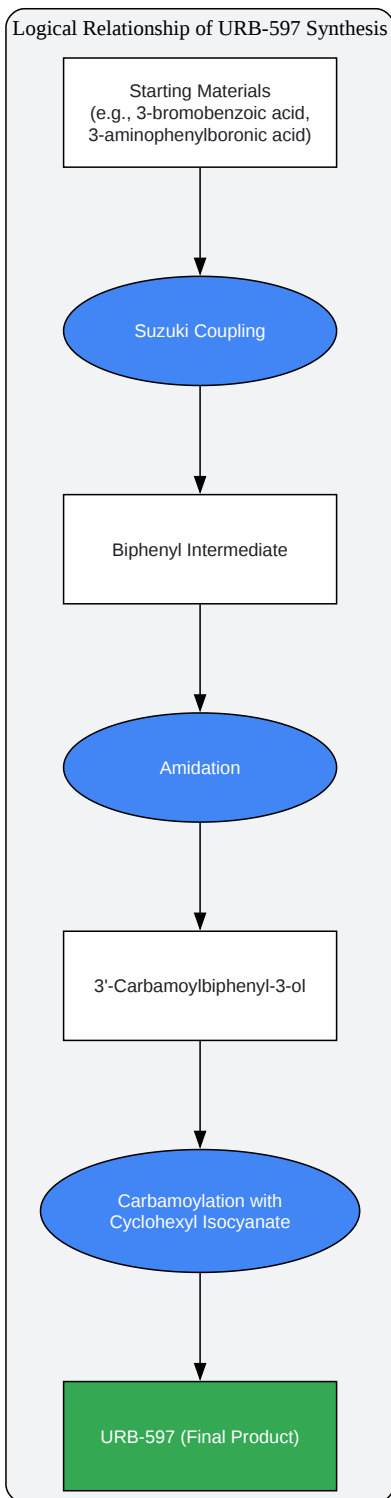
- Rat brain tissue
- **URB-597**
- [<sup>3</sup>H]-Anandamide (substrate)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation fluid
- Scintillation counter

Procedure:

- Prepare rat brain homogenates in ice-cold assay buffer.

- Pre-incubate the brain homogenates with varying concentrations of **URB-597** or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the enzymatic reaction by adding [<sup>3</sup>H]-anandamide to the mixture.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding an organic solvent (e.g., chloroform/methanol mixture).
- Separate the aqueous and organic phases by centrifugation. The hydrolyzed product ([<sup>3</sup>H]-ethanolamine) will be in the aqueous phase, while the unhydrolyzed [<sup>3</sup>H]-anandamide will remain in the organic phase.
- Measure the radioactivity in the aqueous phase using a scintillation counter.
- Calculate the percentage of FAAH inhibition for each concentration of **URB-597** and determine the IC<sub>50</sub> value.





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